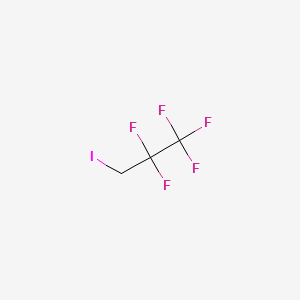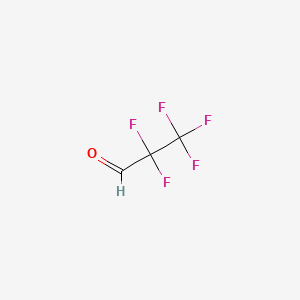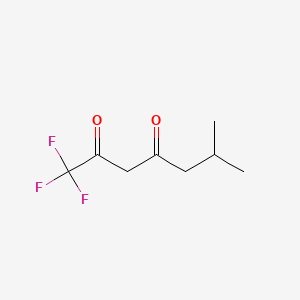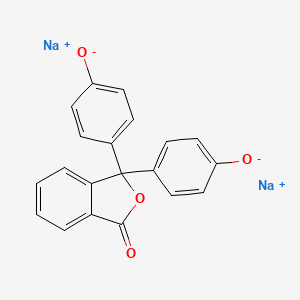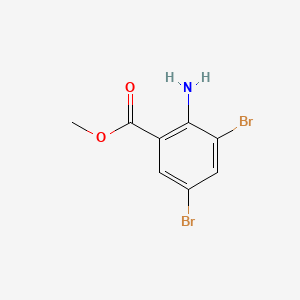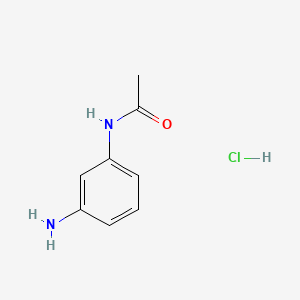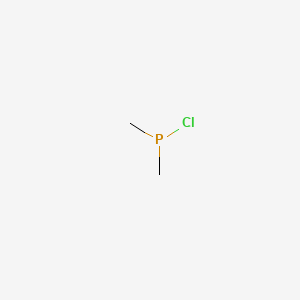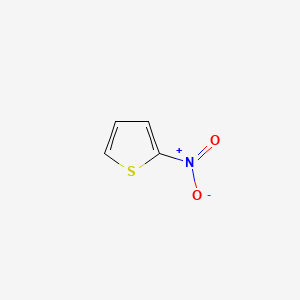
2-Nitrothiophene
Overview
Description
2-Nitrothiophene is a chemical compound with the molecular formula C4H3NO2S . It is a derivative of thiophene and finds utility in pharmaceuticals, agrochemicals, and as a precursor in organic synthesis . It is a white to light yellow crystal powder .
Synthesis Analysis
This compound is used in the synthesis of various drugs, including anti-inflammatory, anti-cancer, and anti-viral medications . It serves as a crucial intermediate in the production of agrochemicals, such as pesticides and herbicides . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is available as a 2d Mol file . It has a molecular weight of 129.137 .Chemical Reactions Analysis
This compound plays a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . It is also used in the synthesis of thiophene-containing compounds .Scientific Research Applications
Electronic and Structural Properties
- Structure-Activity Relationships : The structure and electronic properties of biologically active 2-nitrothiophenes have been explored using molecular orbital methods. These compounds show significant activity against bacteria like Escherichia coli or Micrococcus luteus, correlated with their electronic properties such as HOMO energies and atomic charges (Morley & Matthews, 2006).
- Internal Rotation and Equilibrium Structure : Studies using electron diffraction and quantum chemical calculations have explored the internal rotation and equilibrium structure of nitrothiophene molecules like 2-chloro-3-nitrothiophene (Kovtun et al., 2015).
Molecular Behavior and Interactions
- Conformation and Internal Rotation : Microwave spectroscopy studies have investigated the conformation and internal rotation of molecules like 2-nitrothiophene, indicating a planar equilibrium configuration (Blanco et al., 1992).
- Electroactive Molecular Material Properties : Nitro-functionalized oligothiophenes, including nitrothiophene derivatives, exhibit attractive electrochemical properties and behave as push-pull systems, which are promising for applications in organic electronic transistors (Casado et al., 2003).
Chemical Reactions and Synthesis
- Push-Pull Type Chromophores : Nitrothiophene induces Michael type reaction of alkynes, leading to the creation of push-pull type chromophores with significant solvatochromism (Wu et al., 1999).
- Molecular Electronic Device Applications : A nitroamine redox center in a molecule containing nitrothiophene exhibits negative differential resistance in electronic devices, demonstrating significant potential in molecular electronics (Chen et al., 1999).
Biological Interactions and Potential Applications
- Oxidative Nucleophilic Substitution : Nitrothiophenes like 4-alkyl-2-nitrothiophenes react with secondary aliphatic amines, demonstrating significant synthetic interest for chemical transformations (Bianchi et al., 2007).
- Herbicidal Potential : this compound exhibits herbicidal potential by inhibiting photosynthesis in photosynthetic organisms, suggesting a novel approach for herbicide development (Marcus & Gurevitz, 2020).
Reactivity and Nucleophilic Substitution
- Nucleophilic Aromatic Substitution : The behavior of this compound with various nucleophiles has been studied, revealing its ability to undergo nucleophilic attack at specific positions depending on the nucleophile used (Dell'erba et al., 1975).
- Electron Reduction Processes : Nitrothiophenes have been studied for their electroreduction behavior, which is crucial for their application in pharmacology and as drugs (Boga et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 2-Nitrothiophene are bacterial nitroreductases, specifically NfsA and NfsB . These enzymes play a crucial role in the bacterial metabolism and are essential for their survival .
Mode of Action
This compound acts as a pro-drug that requires activation by specific bacterial nitroreductases NfsA and NfsB . The interaction between this compound and these enzymes enables robust electron transfer from the iron–sulfur cluster of the nitroreductases to the nitro group of this compound .
Biochemical Pathways
The activation of this compound by nitroreductases initiates a degradation pathway that begins with a single electron transfer forming a short-lived anion radical . This anion radical then decomposes into nitrate and thiophene, which may be further reduced to a nitroso hydroxylamine and amino derivatives .
Pharmacokinetics
Its molecular weight (12914 g/mol) and its physical properties such as boiling point (224-225 °C) and melting point (43-45 °C) suggest that it may have good bioavailability .
Result of Action
The activation of this compound leads to the accumulation of oxygen radicals and peroxides in bacterial cells . This results in cytotoxic effects, inhibiting the growth of the bacteria .
Action Environment
The action of this compound is influenced by environmental factors such as light. The compound exhibits a prominent effect at micromolar concentrations when applied in light . This suggests that the efficacy and stability of this compound may be influenced by the light conditions in its environment .
Safety and Hazards
2-Nitrothiophene is suspected of causing genetic defects . It emits very toxic fumes of NOx and SOx when heated to decomposition . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
The global 2-nitrothiophene market is projected to increase at a CAGR of 2.45% during the forecast period from 2023 to 2033 . This growth trajectory reflects the increasing demand for this compound across various industries, driven by its versatile applications and evolving technological advancements .
Biochemical Analysis
Biochemical Properties
2-Nitrothiophene has been suggested to interact with ferredoxin, a major reducing compound in light . The interaction enables robust electron transfer from the iron–sulfur cluster of ferredoxin to the nitro group of this compound . This interaction and subsequent reduction of this compound could potentially influence various biochemical reactions.
Cellular Effects
The reduction of this compound by ferredoxin has been shown to inhibit photosynthesis, suggesting that it could have significant effects on cellular processes . The reduction process leads to the accumulation of oxygen radicals and peroxides in cyanobacterial cells . This could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves a single electron transfer that forms a short-lived anion radical . This is then decomposed to nitrate and thiophene, and may be further reduced to a nitroso hydroxylamine and amino derivatives . This mechanism is similar to that of nitroimidazoles reduced by ferredoxin in anaerobic bacteria and protozoa .
Metabolic Pathways
Its reduction by ferredoxin suggests that it could be involved in redox reactions .
properties
IUPAC Name |
2-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-5(7)4-2-1-3-8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZRGGUCOQKGQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060570 | |
| Record name | Thiophene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
609-40-5 | |
| Record name | 2-Nitrothiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=609-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene, 2-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-NITROTHIOPHENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiophene, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-nitrothiophene affect photosynthetic organisms?
A1: this compound inhibits photosynthesis in photosynthetic organisms like cyanobacteria. It does this by being reduced by ferredoxin, a key molecule in photosynthesis, under illuminated conditions. This reduction leads to the formation of reactive oxygen species and peroxides, ultimately causing cellular damage and inhibiting growth. []
Q2: What are the cytotoxic products formed during the degradation of this compound in cyanobacteria?
A2: The initial reduction of this compound forms a short-lived anion radical, which further decomposes into nitrate, thiophene, and cytotoxic nitroso derivatives. Further reduction can lead to the formation of non-toxic amino derivatives. []
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C4H3NO2S, and its molecular weight is 129.15 g/mol.
Q4: What spectroscopic data is available for this compound?
A4: Various spectroscopic techniques have been employed to study this compound. This includes:* Microwave Spectroscopy: Used to determine the conformation and internal rotation of the molecule. [, ]* Surface-Enhanced Raman Spectroscopy: Used to study the electrosorption of this compound derivatives on gold surfaces. []* Laser Flash Photolysis: Employed to study the triplet state of this compound and its electron-transfer reactions. [, ]
Q5: How does the reactivity of this compound differ from 3-nitrothiophene?
A5: this compound exhibits reactivity with nucleophiles at both the C3 and C5 positions due to the influence of the nitro group. In contrast, 3-nitrothiophene only shows reactivity at the C2 position. []
Q6: Can you elaborate on the oxidative nucleophilic substitution of hydrogen (ONSH) reaction observed in 4-alkyl-2-nitrothiophenes?
A6: 4-Alkyl-2-nitrothiophenes undergo ONSH with secondary amines in the presence of silver nitrate, resulting in the formation of 3-alkyl-2-amino-5-nitrothiophenes. This behavior contrasts with the parent this compound, which undergoes ring-opening under similar conditions, highlighting the influence of the 4-alkyl substituent. []
Q7: How do different leaving groups affect the reactivity of nitrothiophene derivatives with nucleophiles like sodium thiophenoxide?
A7: Studies have shown that the position of the nitro group significantly influences the reactivity ratio (kIII/kII) of 2-nitrothiophenes (III) and 3-nitrothiophenes (II) towards nucleophilic substitution. The nature of the leaving group (Cl, Br, I, etc.) also plays a role, with the ratio kI/kII being more sensitive to changes in the leaving group compared to kIII/kII. []
Q8: What is the significance of Meisenheimer-type adducts in the context of this compound's reactivity?
A8: Meisenheimer-type adducts are formed as intermediates during the reaction of this compound with nucleophiles. These adducts provide insights into the reaction mechanism and help explain the regioselectivity observed in nucleophilic aromatic substitutions involving this compound. []
Q9: How do nitro-terminated oligothiophenes (OTh) enhance visible-light catalytic H2 production in heterojunctions with g-C3N4?
A9: Nitro-terminated OTh, when combined with g-C3N4, create heterojunctions that promote efficient electron transfer from the OTh to the g-C3N4, enhancing charge separation and extending visible-light absorption, both of which are crucial for boosting photocatalytic H2 production. []
Q10: What is the role of the nitro group in the application of nitro-terminated oligothiophenes in H2 production?
A10: The nitro group in OTh facilitates strong interfacial contact with g-C3N4 through hydrogen bonds and N···S interactions. This tight contact is essential for efficient electron transfer and enhanced photocatalytic activity. []
Q11: Have there been any computational studies investigating the reactivity of this compound?
A11: Yes, computational studies using density functional theory (DFT) have been employed to explore the reactivity of this compound with carbanions. These studies provide insights into the electrophilicity of this compound and its relative reactivity compared to other nitroarenes. []
Q12: Can you explain the significance of methyl anion affinity in understanding the reactivity of nitroarenes like this compound?
A12: Methyl anion affinity, often calculated using quantum chemical methods, provides a measure of the electrophilicity of a molecule. Higher methyl anion affinity correlates with increased reactivity towards nucleophilic attack. This parameter has been used to rationalize the reactivity trends observed in various nitroarenes, including this compound. []
Q13: How do substituents on the thiophene ring influence the biological activity of nitrothiophenes?
A13: Research indicates that the type and position of substituents on the thiophene ring significantly influence the biological activity of nitrothiophenes. For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene exhibit higher antimicrobial activity compared to the unsubstituted this compound. []
Q14: What are the proposed mechanisms of action for nitrothiophenes with and without displaceable halogens?
A14: Nitrothiophenes with halogens at the 2-position, like 2-chloro-3,5-dinitrothiophene, are believed to exert their biological activity through nucleophilic aromatic substitution, where intracellular thiols displace the halogen. Conversely, nitrothiophenes without halogens, like 2,4-dinitrothiophene, are thought to act by forming Meisenheimer complexes with biological targets. []
Q15: Describe a practical approach for synthesizing 5-nitrothiophenes and 3-amino-2-nitrothiophenes.
A15: A convenient one-pot synthesis uses β-chloroacroleins or β-chloropropenonitriles as starting materials. Reacting them with sodium sulfide, bromonitromethane, and sodium hydroxide yields the desired 5-nitrothiophenes and 3-amino-2-nitrothiophenes. This method provides good yields and a simple workup procedure. []
Q16: What is an efficient method for the selective introduction of a nitro group at the 2-position of halothiophenes?
A16: A regioselective approach for ipso-nitration of 2-halothiophenes utilizes silver nitrate (AgNO3) as the nitration reagent. This method offers a straightforward way to obtain 2-nitrothiophenes without needing additional additives. []
Q17: Has this compound been identified as a potential redox cycling compound (RCC)?
A17: While not explicitly mentioned in the provided abstracts, research suggests that certain nitrothiophene derivatives, particularly those with a carboxylate group at the 2-position, can act as RCCs. These compounds generate hydrogen peroxide (H2O2) in reducing environments, potentially leading to oxidative stress and toxicity. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



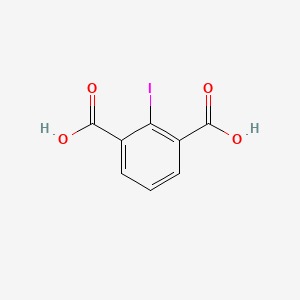
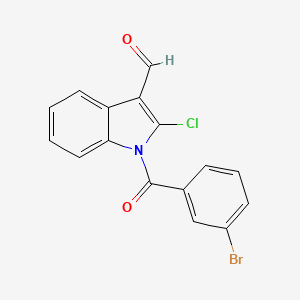

![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B1581510.png)

